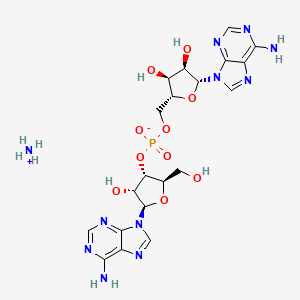![molecular formula C10H16N2O B1514944 2-[(3-Aminobenzyl)(methyl)amino]ethanol CAS No. 738572-09-3](/img/structure/B1514944.png)
2-[(3-Aminobenzyl)(methyl)amino]ethanol
Übersicht
Beschreibung
“2-[(3-Aminobenzyl)(methyl)amino]ethanol” is a chemical compound with the molecular formula C10H16N2O . It is also known as “2-Amino-3-methylbenzyl alcohol” and is used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “2-[(3-Aminobenzyl)(methyl)amino]ethanol” can be represented by the InChI code: 1S/C10H16N2O.2ClH/c1-12(5-6-13)8-9-3-2-4-10(11)7-9;;/h2-4,7,13H,5-6,8,11H2,1H3;2*1H . The molecular weight of the compound is 253.17 .Physical And Chemical Properties Analysis
The physical form of “2-[(3-Aminobenzyl)(methyl)amino]ethanol” is solid . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chiral Aminonaphthols in Enantioselective Synthesis
Optically active aminonaphthols, derived from 2-naphthol, benzaldehyde, and (S)-methylbenzylamine, have shown significant potential in catalyzing the enantioselective ethylation of aryl aldehydes to secondary alcohols. This process achieves high enantioselectivities (up to 99.8%) at room temperature, indicating the compound's relevance in asymmetric synthesis and its potential in producing optically pure compounds (Liu et al., 2001).
Isoquinoline Syntheses
2-Amino-(3-hydroxyphenyl) ethanol has been explored for the synthesis of heterocyclic compounds. Its reactions with cyclic ketones and carbonyl compounds have led to the production of various types of isoquinolines, demonstrating the compound's utility in the field of heterocyclic chemistry (Kametani et al., 1970).
Polymer Synthesis via Ring-Opening Polymerization
Commercial aminoalcohols such as 2-(methyl amino)ethanol have been used as direct initiators for N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine. This process enables the production of α-hydroxy-ω-amino and α,α′-bis-hydroxy-ω-amino telechelics based on polyaziridine, contributing to the field of polymer chemistry with controlled molar masses and narrow dispersities (Bakkali-Hassani et al., 2018).
Receptor Differentiation
Structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol has been instrumental in distinguishing between β-receptor populations, categorizing them into β-1 and β-2 types based on their location and function. This differentiation has implications for pharmacological studies and drug development (Lands et al., 1967).
Safety And Hazards
“2-[(3-Aminobenzyl)(methyl)amino]ethanol” is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing hands and any exposed skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gear, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-[(3-aminophenyl)methyl-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(5-6-13)8-9-3-2-4-10(11)7-9/h2-4,7,13H,5-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYKFZLLFICWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Aminobenzyl)(methyl)amino]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4-Dinitrobenzo[b]thiophene](/img/structure/B1514880.png)





![N-(9R)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B1514942.png)




